molecular formula C20H28N6O B5652387 (1R*,5R*)-6-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

(1R*,5R*)-6-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5652387
M. Wt: 368.5 g/mol
InChI Key: LLNXTZRZEOBJMG-IAGOWNOFSA-N
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Description

The compound belongs to the family of diazabicyclo nonanes, which are bicyclic structures containing nitrogen atoms. Such compounds are significant in medicinal chemistry and organic synthesis due to their unique chemical and physical properties.

Synthesis Analysis

Compounds similar to the one described are often synthesized through multi-component reactions, such as the Mannich reaction, or through cycloadditions. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a catalyst for synthesizing various heterocyclic compounds via a one-pot, three-component condensation reaction (D. Tahmassebi, J. A. Bryson, & S. I. Binz, 2011).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanes is characterized by their rigid bicyclic framework, which can influence their chemical behavior and interaction with biological targets. X-ray crystallography is often used to determine the precise structure of such compounds, as seen in the study of vinylketen derivatives (A. C. Day et al., 1973).

Chemical Reactions and Properties

The bicyclic and nitrogen-containing structure of diazabicyclo nonanes allows for various chemical reactions, including aminomethylation and cycloaddition reactions. For instance, aminomethylation of certain heterocyclic compounds leads to new derivatives with potentially interesting properties (V. Dotsenko et al., 2007).

properties

IUPAC Name

[(1R,5R)-6-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-4-26-15(3)18(14(2)23-26)13-24-10-16-5-6-17(24)12-25(11-16)20(27)19-9-21-7-8-22-19/h7-9,16-17H,4-6,10-13H2,1-3H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNXTZRZEOBJMG-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN2CC3CCC2CN(C3)C(=O)C4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)CN2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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